![molecular formula C9H15BrO B2426816 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane CAS No. 2168147-44-0](/img/structure/B2426816.png)

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

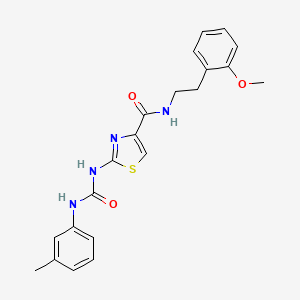

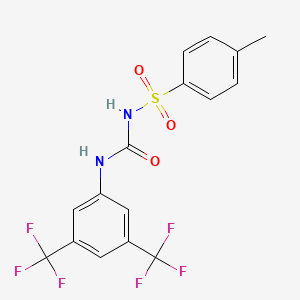

“2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane” is a chemical compound with the CAS Number: 2168147-44-0 . It is a product offered for use in various applications, including as a reagent in chemical synthesis.

Molecular Structure Analysis

The molecular weight of “2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane” is 219.12 . The IUPAC name for this compound is 2- ( (1- (bromomethyl)cyclopentyl)methyl)oxirane . The InChI Code is 1S/C9H15BrO/c10-7-9 (3-1-2-4-9)5-8-6-11-8/h8H,1-7H2 .科学的研究の応用

Chiral Resolution Reagents

The compound "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane" demonstrates the utility of oxirane derivatives in chiral resolution. This particular compound, closely related to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane, serves as an enantiopure reagent that reacts with α-chiral primary and secondary amines, providing a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Theoretical Studies in Catalysis

Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its derivatives, which could be relevant to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane. These studies explore the reaction mechanisms and chemical parameters, providing insights into the potential catalytic applications of oxirane compounds (Kuevi et al., 2012).

Synthesis of 2-Aminomethyloxiranes

2-Aminomethyloxiranes have been synthesized using 2-(1-bromoalkyl)oxiranes, suggesting a method that might be applicable to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane. These syntheses yield both cis and trans isomers in a stereospecific manner, highlighting the versatility of oxirane compounds in stereocontrolled organic synthesis (Karikomi et al., 1993).

Development of Fluorosubstituted Molecules

Oxirane compounds, similar to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane, have been used in the development of fluorosubstituted organic molecules. These compounds offer potential as versatile reagents for creating a variety of functionalized molecules (Cavicchio et al., 1991).

Conversion into Tetrahydropyranylacrylate

Bromo oxirane compounds have been explored for their ability to be converted into tetrahydropyranylacrylate, a process that could potentially be applied to 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane. This demonstrates the utility of oxirane derivatives in complex organic syntheses (Tokumasu et al., 1997).

Applications in Corrosion Inhibition

Studies on aromatic epoxy monomers, which include oxirane structures, reveal their potential as corrosion inhibitors for carbon steel in acidic solutions. These findings could be relevant to the potential applications of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane in materials science and corrosion prevention (Dagdag et al., 2019).

特性

IUPAC Name |

2-[[1-(bromomethyl)cyclopentyl]methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-7-9(3-1-2-4-9)5-8-6-11-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAJAKVXXIOIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2CO2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2426734.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2426746.png)

![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2426747.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426750.png)

![3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2426752.png)